molecular formula C7H11BrO3 B2712248 (8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol CAS No. 1932443-05-4

(8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol

Cat. No.: B2712248
CAS No.: 1932443-05-4
M. Wt: 223.066
InChI Key: FFGMFVKBNWSMRE-RITPCOANSA-N
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Description

(8R,9S)-9-Bromo-1,4-dioxaspiro[44]nonan-8-ol is a spirocyclic compound characterized by a bromine atom at the 9th position and a dioxaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol typically involves the formation of the spirocyclic ring system followed by bromination. One common method includes the cyclization of a suitable diol precursor under acidic conditions to form the spirocyclic core. Bromination is then achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Types of Reactions:

    Oxidation: The hydroxyl group at the 8th position can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: De-brominated spirocyclic alcohol.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

(8R,9S)-9-Bromo-1,4-dioxaspiro[4

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Could be used in the development of new materials or as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol largely depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

    (8R,9S)-9-Chloro-1,4-dioxaspiro[4.4]nonan-8-ol: Similar structure but with a chlorine atom instead of bromine.

    (8R,9S)-9-Iodo-1,4-dioxaspiro[4.4]nonan-8-ol: Similar structure but with an iodine atom instead of bromine.

    1,4-Dioxaspiro[4.4]nonane: Lacks the bromine atom and hydroxyl group.

Uniqueness: (8R,9S)-9-Bromo-1,4-dioxaspiro[4

Properties

IUPAC Name

(8R,9S)-9-bromo-1,4-dioxaspiro[4.4]nonan-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c8-6-5(9)1-2-7(6)10-3-4-11-7/h5-6,9H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGMFVKBNWSMRE-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(C1O)Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2([C@H]([C@@H]1O)Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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